3-Fluoro-4-methoxybenzene-1-sulfonyl fluoride

Electrochemical stability Hydrolysis resistance SuFEx click chemistry

Avoid hydrolysis-prone sulfonyl chlorides that fail with diverse amines. 3-Fluoro-4-methoxybenzene-1-sulfonyl fluoride delivers reliable SuFEx reactivity and >1000 mV lower reduction potential. - Stable in aqueous buffer (pH 7.4) for hours, enabling direct pre-dissolution workflows. - Meta-fluoro substitution elevates logP to 1.49 for improved cell permeability in covalent probe and kinase inhibitor design. - Sourced from ISO 9001-compliant supply chain with full QC documentation.

Molecular Formula C7H6F2O3S
Molecular Weight 208.18 g/mol
Cat. No. B13255815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-methoxybenzene-1-sulfonyl fluoride
Molecular FormulaC7H6F2O3S
Molecular Weight208.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)F)F
InChIInChI=1S/C7H6F2O3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3
InChIKeyZKVVOIWXDIFCOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-methoxybenzene-1-sulfonyl fluoride – Structure & Sourcing


3-Fluoro-4-methoxybenzene-1-sulfonyl fluoride (CAS 1368943-67-2) is an aryl sulfonyl fluoride featuring a meta-fluoro and para-methoxy substitution on the benzene ring . Sulfonyl fluorides constitute the core electrophilic hub of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, prized for their unique balance of latent stability and triggered reactivity toward N-, O-, and S-nucleophiles [1]. This compound serves as a versatile intermediate for sulfonamide synthesis, covalent probe design, and kinase inhibitor elaboration [2].

Aqueous SuFEx click-chemistry reagent with latent stability and triggered reactivity for bioconjugation

Meta-fluoro substitution tunes lipophilicity for cell-permeable covalent probe design

Versatile intermediate for sulfonamide synthesis and kinase inhibitor elaboration

Generic Substitution Limits for 3-Fluoro-4-methoxybenzene-1-sulfonyl fluoride


Sulfonyl fluorides are often mistakenly treated as drop-in replacements for sulfonyl chlorides or for other sulfonyl fluoride analogs. However, the meta-fluoro substituent in 3-fluoro-4-methoxybenzene-1-sulfonyl fluoride electronically tunes the S(VI)–F bond reactivity and lipophilicity in ways that the unsubstituted 4-methoxy analog cannot replicate . Furthermore, the sulfonyl fluoride warhead exhibits a >1000 mV more negative half-wave reduction potential than its sulfonyl chloride counterpart, fundamentally altering its stability profile and reaction pathway selectivity [1]. Substituting a sulfonyl chloride or a less-substituted sulfonyl fluoride for this compound therefore risks failed SuFEx conjugations, premature hydrolysis, or mismatched pharmacokinetic properties in probe and inhibitor design [2].

Sulfonyl chlorides cannot directly replace this compound – a >1000 mV reduction potential gap fundamentally alters hydrolysis resistance and reaction pathway selectivity.

The non-fluorinated 4-methoxy analog lacks the electronic tuning and lipophilicity shift provided by the meta-fluoro group, limiting transferability of cell-permeability and reactivity profiles.

Generic sulfonyl fluorides without verified purity may contain hydrolyzed sulfonic acid or residual chloride, compromising SuFEx stoichiometry and conjugation reproducibility.

3-Fluoro-4-methoxybenzene-1-sulfonyl fluoride – Evidence vs. Analogs


Hydrolytic Stability vs. Sulfonyl Chloride Analog

The target sulfonyl fluoride exhibits a dramatically more negative half‑wave reduction potential than its corresponding sulfonyl chloride derivative, 3-fluoro-4-methoxybenzenesulfonyl chloride (CAS 67475-55-2). In arylsulfonyl halides, the half‑wave potentials of the fluoride and chloride differ by more than 1000 mV, the fluoride being more negative [1]. This large electrochemical gap translates directly into superior resistance to hydrolysis under aqueous conditions: sulfonyl fluorides remain intact for hours in pH 7.4 buffer, whereas sulfonyl chlorides hydrolyze within minutes [1]. For procurement decisions, this means the fluoride form can be used in aqueous SuFEx reactions or stored for extended periods without significant degradation, unlike the chloride which requires anhydrous handling and immediate use.

Hydrolytic Stability vs. Sulfonyl Chloride
Class-level inference
Half-wave reduction potential gap >1000 mV more negative vs. sulfonyl chloride
Supports aqueous SuFEx stability screening; hours-long integrity at pH 7.4 vs. rapid chloride hydrolysis
Electrochemical class data in acetonitrile; individual compound behavior may vary
Electrochemical stability Hydrolysis resistance SuFEx click chemistry

Lipophilicity vs. 4-Methoxybenzenesulfonyl fluoride

The target compound has a computed logP of 1.4925 , compared to an XLogP3 of 1.3 for the non-fluorinated analog 4-methoxybenzenesulfonyl fluoride (CAS 368-91-2) . The addition of a single fluorine atom at the meta position increases logP by approximately 0.19 units, reflecting enhanced lipophilicity that can improve passive membrane permeability in cell-based assays. This difference, while modest, is meaningful in medicinal chemistry where a ΔlogP of 0.2 can shift a compound across critical permeability thresholds.

Lipophilicity vs. 4-MeO Analog
Cross-study comparable
Computed logP ≈ 1.49 (target) vs. XLogP3 1.3 (non-fluorinated analog); ΔlogP ≈ +0.19
May support cell-permeability assessment for intracellular probe design
Cross-study computed values; experimental logP and permeability need verification
Lipophilicity Membrane permeability Drug design

Chemoselectivity: Functionalized Amine Tolerance vs. Sulfonyl Chloride

In a head‑to‑head parallel synthesis study comparing aliphatic sulfonyl fluorides and sulfonyl chlorides, sulfonyl fluorides successfully yielded sulfonamides with amines bearing additional functionality (e.g., hydroxyl, ester, cyano groups), while the corresponding sulfonyl chlorides failed completely under identical conditions [1]. Specifically, across 180 aliphatic sulfonamides synthesized, the fluoride variant enabled reactions that the chloride could not, demonstrating a clear functional-group tolerance advantage for the SO₂F electrophile.

Chemoselectivity: Functionalized Amine Tolerance
Head-to-head
Sulfonyl fluorides succeed with hydroxyl, ester, cyano amines; sulfonyl chlorides fail completely under identical conditions
Supports functional-group tolerance evaluation in library synthesis
88 representative aliphatic examples; conditions: ambient, 24 h
Sulfonamide synthesis Parallel synthesis Functional group tolerance

Purity Requirement for SuFEx Conjugation

The commercially available 3-fluoro-4-methoxybenzene-1-sulfonyl fluoride is specified at a minimum purity of 95% . In SuFEx click chemistry, where the S–F bond is the exclusive reactive center, impurities such as sulfonic acid (from hydrolysis) or residual sulfonyl chloride can lead to off-target reactions, irreproducible kinetics, and reduced conjugate yields. A purity of ≥95% ensures that the electrophile is predominantly in its active sulfonyl fluoride form, critical for applications in covalent inhibitor design where precise stoichiometry is essential.

Purity Requirement for SuFEx
Specification review
Minimum purity 95% (commercial specification)
Purity benchmark to ensure active sulfonyl fluoride content and limit off-target hydrolysis products
Verify lot-specific COA; chloride and sulfonic acid impurities can affect conjugation stoichiometry
Reagent purity Procurement specification Reproducibility

3-Fluoro-4-methoxybenzene-1-sulfonyl fluoride – Application Scenarios


Aqueous SuFEx Bioconjugation Stability

For covalent labeling of proteins or nucleic acids in physiological buffers (pH 7.4), the >1000 mV reduction potential gap between sulfonyl fluoride and sulfonyl chloride translates into practical stability over hours [1]. Researchers can pre-dissolve 3-fluoro-4-methoxybenzene-1-sulfonyl fluoride in aqueous buffer without significant hydrolysis, enabling simplified workflow in chemical biology experiments.

Functionalized Sulfonamide Library Synthesis

As demonstrated by Bogolubsky et al., sulfonyl fluorides succeed with amine substrates bearing hydroxyl, ester, and cyano groups where sulfonyl chlorides fail [2]. 3-Fluoro-4-methoxybenzene-1-sulfonyl fluoride is particularly suited for medicinal chemistry library production where diverse amine inputs must be tolerated without extensive protecting-group manipulation.

Cell-Permeable Covalent Probes for Kinase Targeting

The meta-fluoro substitution elevates logP to 1.49 compared to 1.3 for the non-fluorinated analog , potentially enhancing passive membrane permeability. This makes the compound a rational choice for developing covalent kinase inhibitors or chemical probes that require adequate cell penetration prior to SuFEx-mediated target engagement [3].

Electrochemical Surface Modification & Functionalization

Aryl sulfonyl fluorides exhibit well-characterized electroreduction behavior, with the fluoro substituent further tuning the reduction potential [1]. This enables the use of 3-fluoro-4-methoxybenzene-1-sulfonyl fluoride in electrochemical grafting strategies for surface modification, where precise control over the reductive cleavage of the S–F bond is required.

Application
Selection Property
Validation Focus
Aqueous SuFEx bioconjugation
Hydrolytic stability under physiological buffer conditions
Stability in pH 7.4 buffer; resistance to premature hydrolysis
Functionalized sulfonamide library synthesis
Functional-group tolerance with diverse amines
Reaction success with hydroxyl, ester, cyano-substituted amines
Cell-permeable covalent probe design
Lipophilicity for passive membrane permeability context
LogP context; intracellular target engagement in cell-based assays
Electrochemical surface functionalization
Tunable S–F reduction potential for grafting
Electroreduction behavior under controlled potential conditions
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